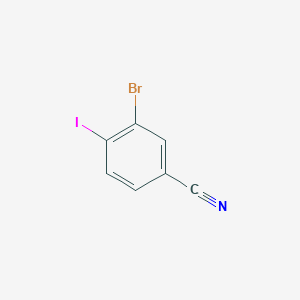

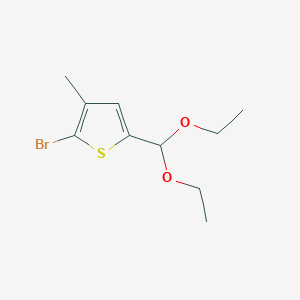

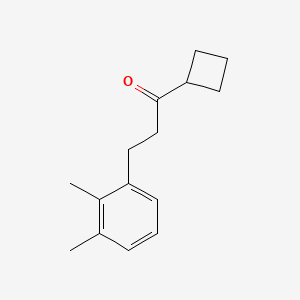

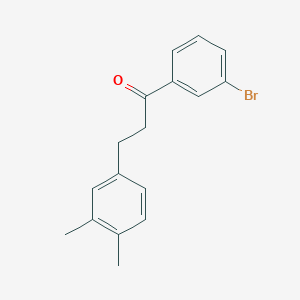

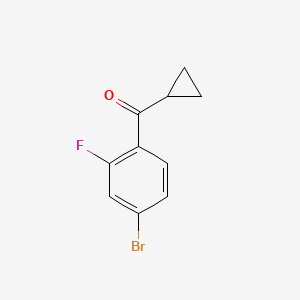

(4-溴-2-氟苯基)(环丙基)甲酮

描述

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from commercially available substrates. For instance, the synthesis of 4-fluoro-2,4-methanoproline involves a photochemical cyclization to generate a 2-azabicyclo[2.1.1]hexane skeleton . Similarly, the synthesis of various substituted phenyl cyclopropyl methanones has been reported using reactions of aryl alcohols with halogenated butyrophenones in the presence of bases . These methods could potentially be adapted for the synthesis of "(4-Bromo-2-fluorophenyl)(cyclopropyl)methanone" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

Crystallographic studies are a common way to determine the molecular structure of compounds. For example, the crystal structure of a related compound, (4-fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone, was determined using X-ray diffraction . This technique could be applied to "(4-Bromo-2-fluorophenyl)(cyclopropyl)methanone" to elucidate its molecular geometry, bond lengths, and angles.

Chemical Reactions Analysis

The reactivity of cyclopropyl-containing compounds can be quite complex due to the inherent strain in the three-membered ring. For instance, 1-fluoro-1-bromo-2-arylcyclopropanes exhibit different reactivities in the presence of electrophilic and nucleophilic agents, with reactions proceeding with either retention of the ring or ring cleavage . These findings suggest that "(4-Bromo-2-fluorophenyl)(cyclopropyl)methanone" could also undergo a variety of chemical transformations depending on the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like "(4-Bromo-2-fluorophenyl)(cyclopropyl)methanone" can be inferred from related compounds. For example, the presence of halogen atoms is likely to influence the compound's polarity, boiling point, and density. The crystal structure of a brominated phenyl methanone derivative has been reported, providing insights into the solid-state properties of such compounds . Additionally, the presence of a cyclopropyl group could affect the compound's stability and reactivity.

科学研究应用

合成与优化

(4-溴-2-氟苯基)(环丙基)甲酮及其衍生物已通过各种方法合成,旨在优化产率和生物活性。例如,报道了芳氧基苯基环丙基甲酮的高效一锅法合成,产生了一类新的抗分枝杆菌药物。这些化合物在体外显示出对M. tuberculosis H37Rv的显著活性,其中一些对MDR菌株显示出活性(Dwivedi et al., 2005)。在一系列4-(芳氧基)苯基环丙基甲醇的抗结核活性进一步优化中,导致了一些在体外活性显著且在体内口服活性对抗M. tuberculosis H37Rv的化合物(Bisht et al., 2010)。

抗微生物和抗疟疾特性

(4-溴-2-氟苯基)(环丙基)甲酮的衍生物显示出有希望的抗微生物和抗疟疾特性。例如,从4-氟查尔酮合成的烷基氨基芳基环丙基甲酮表现出良好的体外抗结核活性,并优先抑制了疟原虫的生长。进行了分子对接研究和通过报告基因分析进行的体外评估,以阐明这些分子的作用方式(Ajay et al., 2010)。

在荧光化合物合成中的应用

该化合物的衍生物还被用于合成氟化荧光物质,这对于各种光谱应用至关重要,因为它们具有增强的光稳定性和改进的光谱特性。例如,报道了通过顺序亲核芳香取代反应合成氟代苯酮、黄酮、吖啶酮和噻黄酮。该方法提供了已知和新型前体的可扩展访问,以制备荧光素、罗丹明和其他衍生物的氟代类似物,这些类似物具有高荧光性,可调吸收和发射光谱(Woydziak et al., 2012)。

安全和危害

The compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . These indicate that the compound can be harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation and respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes .

属性

IUPAC Name |

(4-bromo-2-fluorophenyl)-cyclopropylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrFO/c11-7-3-4-8(9(12)5-7)10(13)6-1-2-6/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NULDLBYCYVZYLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=C(C=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642502 | |

| Record name | (4-Bromo-2-fluorophenyl)(cyclopropyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Bromo-2-fluorophenyl)(cyclopropyl)methanone | |

CAS RN |

898790-15-3 | |

| Record name | (4-Bromo-2-fluorophenyl)cyclopropylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898790-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Bromo-2-fluorophenyl)(cyclopropyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。